Clonidine

Descripción general

Descripción

La clonidina es un medicamento que se utiliza principalmente para tratar la presión arterial alta, el trastorno por déficit de atención e hiperactividad (TDAH) y ciertas afecciones dolorosas. Es un agonista alfa-2 adrenérgico que funciona estimulando los receptores en el cerebro, lo que lleva a una disminución de la presión arterial y la frecuencia cardíaca . La clonidina también se utiliza fuera de la etiqueta para diversas afecciones, como la abstinencia de drogas, los sofocos menopáusicos y la ansiedad .

Métodos De Preparación

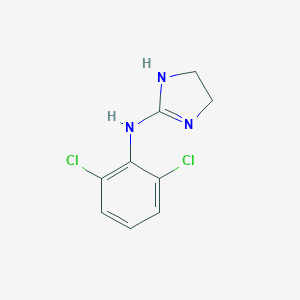

Rutas sintéticas y condiciones de reacción: La clonidina se sintetiza a través de un proceso de varios pasos que implica la reacción de 2,6-dicloroanilina con cianamida para formar el intermedio 2,6-diclorofenilguanidina. Este intermedio se cicla luego para producir clonidina .

Métodos de producción industrial: La producción industrial de clonidina implica rutas sintéticas similares, pero a mayor escala. El proceso incluye estrictas medidas de control de calidad para garantizar la pureza y estabilidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: La clonidina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La clonidina puede oxidarse para formar diferentes metabolitos.

Reducción: Puede reducirse en condiciones específicas para producir otros derivados.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Gas hidrógeno en presencia de un catalizador.

Sustitución: Agentes halogenantes o nucleófilos.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios metabolitos y derivados que pueden tener diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Pharmacological Overview

Clonidine's mechanism of action involves agonism of alpha-2 adrenergic receptors, leading to reduced sympathetic outflow from the central nervous system. This results in vasodilation and decreased heart rate, contributing to its antihypertensive effects. The drug is available in multiple formulations, including oral tablets and transdermal patches, allowing for flexible dosing regimens .

Major Applications

-

Hypertension Management

- Indication : this compound is primarily used to treat hypertension, either alone or in combination with other antihypertensive agents.

- Efficacy : Studies indicate that this compound can significantly reduce both systolic and diastolic blood pressure. In a clinical trial comparing this compound with nifedipine for urgent hypertension, this compound achieved a mean reduction in systolic blood pressure of 51 mm Hg within four hours .

-

Pain Management

- Indication : this compound is utilized as an adjunct therapy for severe cancer pain, particularly when opioids are insufficient.

- Mechanism : It acts on the spinal cord to inhibit pain signal transmission. Its efficacy in pain management has been documented in various case studies demonstrating significant pain relief in patients with chronic conditions .

-

Attention Deficit Hyperactivity Disorder (ADHD)

- Indication : this compound is increasingly prescribed for pediatric patients with ADHD, often as part of a multi-modal treatment approach.

- Efficacy : Research shows that this compound can improve attention span and reduce hyperactivity and impulsivity. A systematic review highlighted its effectiveness when used alongside stimulant medications .

- Tourette Syndrome

- Withdrawal Symptoms

- Migraine Prevention

Data Table of this compound Applications

| Application | Indication | Mechanism of Action | Clinical Evidence |

|---|---|---|---|

| Hypertension | High blood pressure | Alpha-2 agonism reduces sympathetic output | Significant BP reduction in clinical trials |

| Pain Management | Severe cancer pain | Inhibits pain signal transmission at the spine | Documented pain relief in chronic conditions |

| ADHD | Attention deficit hyperactivity disorder | Improves attention and reduces hyperactivity | Effective when combined with stimulants |

| Tourette Syndrome | Management of tics | Reduces tic frequency | Positive behavioral outcomes reported |

| Withdrawal Symptoms | Opioid and nicotine withdrawal | Mitigates withdrawal symptoms | Alleviates anxiety and agitation |

| Migraine Prevention | Frequent migraine attacks | Potential modulation of pain pathways | Initial findings suggest benefits |

Case Studies

-

Hypertension Case Study :

A randomized controlled trial involving 51 patients with urgent hypertension demonstrated that this compound effectively reduced diastolic blood pressure by an average of 30 mm Hg within four hours, showcasing its rapid action in acute settings . -

ADHD Case Study :

A longitudinal study followed children diagnosed with ADHD who were treated with this compound over six months. Results indicated significant improvements in behavior ratings and academic performance compared to baseline assessments . -

Pain Management Case Study :

In a cohort of cancer patients receiving this compound as adjunct therapy, 70% reported substantial reductions in pain levels, enabling better control over their symptoms without increasing opioid dosages .

Mecanismo De Acción

La clonidina ejerce sus efectos estimulando los receptores adrenérgicos alfa-2 en el cerebro. Esta activación conduce a la inhibición de la liberación de norepinefrina, lo que resulta en una reducción del flujo simpático desde el sistema nervioso central. En consecuencia, esto causa una disminución de la resistencia periférica, la frecuencia cardíaca y la presión arterial . Los objetivos moleculares involucrados incluyen los receptores adrenérgicos alfa-2A, que se encuentran principalmente en la corteza prefrontal .

Compuestos similares:

Guanfacina: Otro agonista adrenérgico alfa-2 utilizado para el TDAH y la hipertensión.

Metildopa: Un agonista adrenérgico alfa-2 utilizado para la hipertensión.

Dexmedetomidina: Se utiliza para la sedación y tiene efectos simpaticolíticos similares

Singularidad de la clonidina: La clonidina es única debido a su amplia gama de aplicaciones terapéuticas, incluido su uso en el manejo de los síntomas de abstinencia de varias sustancias. Su capacidad para cruzar la barrera hematoencefálica y su acción específica sobre los receptores adrenérgicos alfa-2A la hacen diferente de otros compuestos similares .

Comparación Con Compuestos Similares

Guanfacine: Another alpha-2 adrenergic agonist used for ADHD and hypertension.

Methyldopa: An alpha-2 adrenergic agonist used for hypertension.

Dexmedetomidine: Used for sedation and has similar sympatholytic effects

Uniqueness of Clonidine: this compound is unique due to its broad range of therapeutic applications, including its use in managing withdrawal symptoms from various substances. Its ability to cross the blood-brain barrier and its specific action on alpha-2A adrenergic receptors make it distinct from other similar compounds .

Actividad Biológica

Clonidine is a centrally acting alpha-2 adrenergic agonist primarily used in the management of hypertension and attention deficit hyperactivity disorder (ADHD). Its biological activity extends beyond these applications, influencing various physiological and psychological processes. This article provides a comprehensive overview of this compound's mechanisms of action, pharmacokinetics, therapeutic uses, and case studies that highlight its efficacy.

This compound exerts its effects primarily through agonism of alpha-2 adrenergic receptors, which are widely distributed in the central nervous system (CNS). The following key mechanisms are involved:

- Central Nervous System Effects : this compound stimulates alpha-2 adrenoceptors in the locus coeruleus and nucleus tractus solitarii, leading to reduced sympathetic outflow and decreased norepinephrine release. This results in a lowering of blood pressure and sedation .

- Pain Modulation : this compound also has analgesic properties, likely due to its action on spinal alpha-2 receptors, which inhibit the transmission of pain signals .

- Psychiatric Applications : In psychiatric settings, this compound's ability to modulate autonomic arousal makes it useful for conditions such as post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD) .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its clinical use:

Therapeutic Uses

This compound is utilized in various medical fields due to its diverse biological effects:

- Hypertension Management : this compound effectively lowers blood pressure through central mechanisms.

- ADHD Treatment : Studies have shown significant improvements in ADHD symptoms when this compound is used as monotherapy or adjunctive therapy .

- Management of PTSD and OCD : Case studies indicate this compound can alleviate symptoms associated with these disorders, particularly in patients with hyperarousal symptoms .

Case Studies

- Obsessive-Compulsive Disorder (OCD) :

- Post-Traumatic Stress Disorder (PTSD) :

- Attention Deficit Hyperactivity Disorder (ADHD) :

Propiedades

IUPAC Name |

N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N3/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9/h1-3H,4-5H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSURZIOUXUGAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4205-91-8 (mono-hydrochloride) | |

| Record name | Clonidine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004205907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6022846 | |

| Record name | Clonidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clonidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014714 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, 4.80e-01 g/L | |

| Record name | CLONIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3040 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Clonidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014714 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Clonidine is primarily an alpha-2 adrenoceptor agonist which causes central hypotensive and anti-arrhythmogenic effects. The alpha-2 adrenoceptor is coupled to the G-proteins Go and Gi. Gi inhibits adenylyl cyclase and activates opening of a potassium channel that causes hyperpolarization. Clonidine binding to the alpha-2 adrenoceptor causes structural changes in the alpha subunit of the G-protein, reducing its affinity for GDP. Magnesium catalyzes the replacement of GDP with GTP. The alpha subunit dissociates from the other subunits and associates with an effector. The stimulation of alpha-2 adrenoceptors in the locus coeruleus may be responsible for the hypnotic effects of clonidine as this region of the brain helps regulate wakefulness. Clonidine can also decrease transmission of pain signals at the spine. Finally clonidine can affect regulators of blood pressure in the ventromedial and rostral-ventrolateral areas of the medulla., Intravenous infusion of clonidine causes an acute rise in blood pressure, apparently because of activation of postsynaptic alpha2 receptors in vascular smooth muscle. The affinity of clonidine for these receptors is high, although the drug is a partial agonist with relatively low efficacy at these sites. The hypertensive response that follows parenteral administration of clonidine generally is not seen when the drug is given orally. However, even after intravenous administration, the transient vasoconstriction is followed by a more prolonged hypotensive response which results from decreased central outflow of impulses in the sympathetic nervous system. ... The effect appears to result from activation of alpha2 receptors in the lower brain stem region. This central action has been demonstrated by infusing small amounts of the drug into the vertebral arteries or by injecting it directly into the cisterna magna., Clonidine decreases discharges in sympathetic preganglionic fibers in the splanchnic nerve as well as in postganglionic fibers of cardiac nerves. These effects are blocked by alpha2-selective antagonists ... Clonidine also stimulates parasympathetic outflow, and this may contribute to the slowing of heart rates as a consequence of increased vagal tone as well as diminished sympathetic drive., THE SITES OF ACTION OF CLONIDINE INDUCED ADRENAL-SUPPRESSANT EFFECT WERE INVESTIGATED IN SPONTANEOUSLY HYPERTENSIVE RATS. FIVE TO 10 MINUTES AFTER IV ADMINISTRATION OF CLONIDINE (3-100 MG/KG), THERE WAS A DECREASE IN BOTH SYMPATHETIC ADRENAL NERVE ACTIVITY AND ADRENAL CATECHOLAMINE SECRETION RATES, ALONG WITH THE DECREASE IN ARTERIAL BLOOD PRESSURE AND HEART RATE. APPARENTLY, BOTH THE ADRENAL MEDULLA AND THE SPINAL AND SUPRASPINAL STRUCTURES ARE THE RESPONSIBLE SITES OF ACTION OF CLONIDINE-INDUCED ADRENAL SUPPRESSION. THE CENTRAL ACTION OF CLONIDINE APPEARS TO PREDOMINATE OVER THE PERIPHERAL ACTION IN THIS SUPPRESSION., Clonidine appears to stimulate alpha2-adrenergic receptors in the CNS (mainly in the medulla oblongata), causing inhibition, but not blockade, of sympathetic vasomotor centers. Cardiovascular reflexes remain intact, and normal homeostatic mechanisms and hemodynamic responses to exercise are maintained. The central effects of the drug result in reduced peripheral sympathetic nervous system activity, reduced peripheral and renovascular resistance, reduction of systolic and diastolic blood pressure, and bradycardia. Peripheral venous pressure remains unchanged. It has been postulated that the hypotensive response to clonidine may result from reduced angiotensin II generation because of inhibition of renin release or from reduced stimulation of medullary vasomotor centers responsive to circulating angiotensin II; however, the exact relationship between the action of the drug in reducing renin activity and excretion of aldosterone and catecholamines and the hypotensive effect of the drug has not been fully elucidated. | |

| Record name | Clonidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00575 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CLONIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3040 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

4205-90-7 | |

| Record name | Clonidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4205-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clonidine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004205907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clonidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00575 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clonidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clonidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLONIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN3L5RMN02 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLONIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3040 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Clonidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014714 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130 °C, MP: 305 °C. Soluble in aboslute ethanol. One gram is soluble in 6 mLs water (60 °C); about 13 mLs water (20 °C); about 5.8 mLs methanol; about 25 mLs ethanol; about 5000 mLs chloroform. UV max (water): 213, 271, 302 nm (epsilon 8290.327, 713.074, 339.876) /Clonidine hydrochloride/ | |

| Record name | Clonidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00575 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CLONIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3040 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Clonidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014714 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.